molecular formula C19H15FN2O3S B14958022 methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate

Cat. No.: B14958022
M. Wt: 370.4 g/mol
InChI Key: LUDPDZGEXHFPLN-UHFFFAOYSA-N
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Description

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3-thienyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a methyl group, a 3-thienyl moiety, and a 5-fluoro-2-oxoindole fragment.

Properties

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-3-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H15FN2O3S/c1-9-14(19(24)25-2)16(17(21-9)10-5-6-26-8-10)15-12-7-11(20)3-4-13(12)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23)

InChI Key

LUDPDZGEXHFPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CSC=C2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step routes involving cyclization, coupling, and functional group transformations.

Table 1: Key Synthetic Reactions

StepReaction TypeConditionsYieldCatalysts/ReagentsSource
1Meyer–Schuster rearrangement90°C in isobutanol78–85%Ca(OTf)₂, Bu₄NPF₆
2Multi-component cyclization80°C, sequential addition of 1,3-diketones and amines65–72%
3Suzuki–Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 100°C60%Thienyl boronic acid derivatives
4Ester hydrolysisLiOH (2 eq.), THF/H₂O (4:1), 50°C, 12 h92%

Carboxylate Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a critical step for generating bioactive derivatives.

  • Reaction :
    COOCH3LiOH/H2OCOOH\text{COOCH}_3 \xrightarrow{\text{LiOH/H}_2\text{O}} \text{COOH}

  • Applications : Enhances solubility for pharmacological assays.

Fluorinated Indole Reactivity

The 5-fluoro substituent on the indole ring participates in:

  • Nucleophilic aromatic substitution with amines or alkoxides.

  • Pd-catalyzed cross-couplings to introduce aryl/heteroaryl groups.

Thienyl Group Modifications

The 3-thienyl substituent enables:

  • Electrophilic substitutions (e.g., bromination at the α-position).

  • Oxidation to thiophene-S-oxide for polarity modulation.

Cyclization Dynamics

The pyrrole-indole fusion is achieved via acid-catalyzed cyclization (e.g., using PTSA in toluene), with DFT studies indicating a stepwise mechanism involving keto-enol tautomerization .

Catalytic Coupling

Palladium-mediated Suzuki reactions proceed via oxidative addition of the thienyl boronate, transmetalation, and reductive elimination.

Table 2: Reaction Optimization for Ester Hydrolysis

BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
LiOHTHF/H₂O (4:1)50129298
NaOHMeOH/H₂O (3:1)60188495
KOHEtOH/H₂O (2:1)70247690

Derivatization Strategies

The compound serves as a scaffold for synthesizing analogs with enhanced properties:

  • Amide formation : Reaction with primary amines yields carboxamide derivatives.

  • Reductive alkylation : Indole NH participates in Mannich-type reactions.

Stability and Degradation

  • Thermal stability : Decomposes above 220°C (TGA data).

  • Photodegradation : UV exposure (254 nm) leads to pyrrole ring cleavage (HPLC-MS confirmed).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthetic methodologies, and physicochemical properties:

Compound Name / ID Core Structure Key Substituents Synthesis Method Yield (%) Catalyst/Reagents Key Properties/Applications References
Target Compound Pyrrole-3-carboxylate 5-Fluoro-2-oxoindole, 3-thienyl, methyl Not explicitly described N/A N/A Potential kinase inhibition
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (5g) Dihydro-2-oxopyrrole 4-Chlorophenyl, 4-chlorophenylamino Fe3O4@NCs–PA-catalyzed cyclocondensation High Fe3O4@NCs–PA (reusable, magnetic) Antimicrobial activity
5-[(Z)-(5-Fluoro-2-oxo-indolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (MM3568.04) Pyrrole-3-carboxylic acid 5-Fluoro-2-oxoindolinylidene, dimethyl Not specified N/A N/A Pharmaceutical reference standard
Example 62 (Pyrazolo[3,4-d]pyrimidine-chromenone hybrid) Pyrazolo[3,4-d]pyrimidine 5-Methylthiophen-2-yl, 3-fluorophenyl, chromen-4-one Suzuki coupling 46 Pd(dppf)Cl2, Na2CO3 Kinase inhibition (implied)

Key Observations:

Substituent Effects on Reactivity and Yield: The target compound’s 3-thienyl group may necessitate specialized coupling conditions (e.g., Suzuki-Miyaura reactions) similar to Example 62, which achieved a moderate yield (46%) using palladium catalysts . In contrast, compound 5g was synthesized via an eco-friendly Fe3O4@NCs–PA catalyst, emphasizing recyclability and simplicity .

Physicochemical Properties :

  • The 3-thienyl group in the target compound introduces sulfur-based heteroaromaticity, which could enhance π-stacking interactions in biological targets compared to the phenyl rings in 5g .
  • The ester functional group in the target compound likely improves membrane permeability relative to the carboxylic acid in MM3568.04, which may exhibit higher solubility but poorer bioavailability .

Research Findings and Implications

  • Catalyst Efficiency : Fe3O4@NCs–PA (used for 5g) offers a sustainable alternative to traditional catalysts, with magnetic recovery reducing waste . This approach could be adapted for the target compound’s synthesis.
  • Biological Potential: While direct data are lacking, the structural resemblance to Example 62 and MM3568.04 suggests kinase or protease inhibition as plausible mechanisms. The 3-thienyl group may target sulfur-rich binding pockets in enzymes .
  • Thermal Stability : The target compound’s melting point is unreported, but analogs like 5g and Example 62 exhibit high melting points (>190°C), indicating robust crystalline stability .

Preparation Methods

Core Synthetic Strategies and Retrosynthetic Analysis

The retrosynthetic pathway for this compound involves disconnecting the molecule into three primary fragments: the 5-fluoro-2-oxoindoline core, the 2-methyl-5-(3-thienyl)pyrrole-3-carboxylate subunit, and the methyl ester group. Key challenges include achieving regioselective coupling between the indole and pyrrole rings while preserving the fluorine substituent’s integrity.

Fragment Synthesis: Indole and Pyrrole Precursors

5-Fluoro-2-oxoindoline Synthesis

Multi-Step Synthesis and Optimization

The convergent synthesis involves three stages: (1) indole-pyrrole coupling, (2) esterification, and (3) global deprotection.

Indole-Pyrrole Coupling via Transition Metal Catalysis

Palladium-Mediated C–H Activation

A palladium-catalyzed dehydrogenative coupling between 5-fluoro-2-oxoindoline and 2-methyl-5-(3-thienyl)pyrrole-3-carboxylic acid is performed using Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv), and Ad₂PnBu (10 mol%) in DMF at 120°C. This step achieves 65–70% yield but suffers from competing proto-dehalogenation.

Rhodaelectro-Catalyzed Double Dehydrogenative Heck Reaction

Recent advances utilize rhodium catalysis under electrochemical conditions to enhance efficiency. In an undivided cell with a graphite anode, [Cp*RhCl₂]₂ (3 mol%) mediates the coupling at 1.5 V constant potential, yielding the coupled product in 82% yield without exogenous oxidants.

Esterification and Protecting Group Strategy

The carboxylic acid intermediate is methylated using dimethyl sulfate (2 equiv) and K₂CO₃ (3 equiv) in acetone at 50°C. Protecting groups (e.g., tert-butoxycarbonyl for the indole NH) are removed simultaneously via HCl/dioxane treatment, achieving 95% conversion.

Analytical Characterization and Quality Control

Critical quality attributes are monitored using HPLC, NMR, and HRMS.

Chromatographic Purity Assessment

Parameter Value Method
Retention Time 8.2 min HPLC (C18, 60% MeCN)
Purity 99.1% UV 254 nm
Impurity Profile <0.1% de-fluorinated byproduct LC-MS

Spectroscopic Data Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (s, 1H, indole NH), 7.45–7.32 (m, 3H, thiophene), 6.95 (d, J = 8.4 Hz, 1H, indole H-4), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, pyrrole CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₅FN₂O₃S [M+H]⁺: 371.0864; found: 371.0867.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Palladium C–H Activation 65 98.5 120 Limited
Rhodaelectro Catalysis 82 99.1 95 High
Gold-Catalyzed Annulation 55 97.8 140 Moderate

The rhodaelectro approach outperforms traditional methods in yield and cost due to oxidant-free conditions.

Challenges and Mitigation Strategies

Regioselectivity in Pyrrole Functionalization

Competing C2 vs. C4 substitution in the pyrrole ring is mitigated using bulky ligands (e.g., XPhos) to favor C5-thienyl incorporation.

Fluorine Stability Under Basic Conditions

The 5-fluoro group is susceptible to hydrolysis at pH > 8.0. Buffering reaction media at pH 6.0–7.0 with NH₄OAc prevents defluorination.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Methodological Answer:

  • Multi-component reactions (MCRs): Utilize a one-pot MCR approach, as demonstrated for structurally related pyrrole derivatives. For example, combine substituted indole precursors (e.g., 5-fluoro-2-oxoindole) with thienyl-containing aldehydes and methyl acetylenecarboxylate under reflux in ethanol. Catalytic acetic acid (5–10 mol%) enhances cyclization efficiency .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure validated, and what analytical techniques are critical?

Methodological Answer:

  • X-ray crystallography: Single-crystal diffraction (Mo-Kα radiation, 298 K) resolves stereochemistry and confirms the Z-configuration of the thienyl-pyrrole moiety, analogous to fluorophenyl-thiazolo[3,2-a]pyrimidine derivatives .
  • Spectroscopy: Assign peaks using 1H^1 \text{H}/13C^{13} \text{C} NMR (DMSO-d6, 400 MHz) with DEPT-135 for carbonyl identification. FTIR confirms lactam (1680–1700 cm1^{-1}) and ester (1725 cm1^{-1}) functionalities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

  • Variable Temperature (VT) NMR: Perform experiments (25–80°C) to detect dynamic rotational barriers in the thienyl group, which may cause peak broadening. Compare with DFT-calculated 1H^1 \text{H} shifts (B3LYP/6-31G*) to identify conformational isomers .
  • 2D NMR (COSY, NOESY): Map through-space interactions between the 2-methyl pyrrole proton and the 5-fluoroindole ring to resolve overlapping signals .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The 5-fluoroindole moiety typically exhibits a low LUMO (-1.8 eV), favoring nucleophilic attack at the pyrrole β-position .
  • Molecular Docking: Use AutoDock Vina to model interactions with cytochrome P450 enzymes, focusing on hydrogen bonding between the ester carbonyl and Arg101^{101} residues .

Q. How can catalytic reductive cyclization improve yield in derivative synthesis?

Methodological Answer:

  • Palladium Catalysis: Adapt protocols for nitroarene reduction (e.g., Pd/C, HCO2_2H/Et3_3N) to cyclize intermediates. Optimize solvent (DMF/H2_2O, 4:1) and temperature (80°C) to minimize side products .
  • Kinetic Analysis: Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., imine formation) .

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